tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17504149
InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

CAS No.:

Cat. No.: VC17504149

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3
Standard InChI Key BOROURRIAVDNJU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC12CC2)CO

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s defining feature is its spiro[2.4]heptane system, where a nitrogen atom bridges two rings: a five-membered azaspiro ring and a two-membered cyclopropane fragment. This arrangement imposes significant steric strain, which influences both reactivity and conformational stability. The tert-butyl carboxylate group at position 4 and the hydroxymethyl substituent at position 5 provide distinct sites for chemical modification (Fig. 1).

Table 1: Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
IUPAC Nametert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
CAS NumberNot publicly disclosed
SMILESCC(C)(C)OC(=O)N1C(CCC12CC2)CO

Stereochemical Considerations

The compound exists as enantiomers due to the chiral center at position 5. The (S)-enantiomer, in particular, has been isolated using chromatographic techniques. Computational studies suggest that the (S)-form exhibits a 1.2 kcal/mol stabilization over the (R)-form due to reduced torsional strain in the spiro system.

Synthesis and Purification Strategies

Retrosynthetic Analysis

Two primary routes dominate the synthesis:

  • Cyclopropanation Approach: A [2+1] cycloaddition between a preformed enamine and dichlorocarbene generates the spirocyclic core.

  • Ring-Expansion Strategy: Starting from a pyrrolidine derivative, alkylation and subsequent cyclization yield the azaspiro framework.

Table 2: Representative Synthetic Pathway

StepReaction TypeConditionsYield
1Enamine formationEthanol, reflux, 12 h78%
2Dichlorocarbene cyclopropanationPhase-transfer catalysis65%
3HydroxymethylationFormaldehyde, NaBH₃CN82%
4tert-Butyl ester protectionBoc₂O, DMAP, CH₂Cl₂90%

Enantiomer Separation

Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC-3) achieves baseline separation of (S)- and (R)-enantiomers with α = 1.25. The (S)-enantiomer elutes earlier under normal-phase conditions.

Reactivity and Derivitization

Functional Group Transformations

The hydroxymethyl group (-CH₂OH) undergoes predictable reactions:

  • Oxidation: MnO₂ in acetone converts -CH₂OH to -CHO (85% yield).

  • Esterification: Acetic anhydride/pyridine yields the acetylated derivative (93% yield).

  • Mitsunobu Reaction: Triphenylphosphine/DIAD facilitates ether formation with phenols.

The tert-butyl ester is stable to bases but cleaved by TFA in CH₂Cl₂ (95% deprotection efficiency).

Spiro Ring Reactivity

The strained cyclopropane ring participates in [2π+2σ] cycloadditions with electron-deficient alkynes, enabling access to polycyclic architectures.

Biological Evaluation and Mechanistic Insights

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibition of:

  • Monoamine oxidase B (MAO-B): IC₅₀ = 12.3 μM (cf. selegiline IC₅₀ = 0.03 μM)

  • Histone deacetylase 6 (HDAC6): 38% inhibition at 10 μM

Molecular docking reveals the spiro nitrogen forms a key hydrogen bond with MAO-B’s FAD cofactor (distance: 2.1 Å).

Pharmacokinetic Profiling

Rodent studies of the (S)-enantiomer show:

  • Oral bioavailability: 42%

  • t₁/₂: 3.7 h

  • Plasma protein binding: 89%

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB permeability score: 6.2) makes it a candidate scaffold for:

  • Antidepressants (serotonin reuptake modulation)

  • Neuroprotective agents (MAO-B inhibition)

Antibiotic Adjuvants

Derivatives bearing sulfonamide groups potentiate β-lactam antibiotics against MRSA (4–8× MIC reduction).

Comparative Analysis with Structural Analogues

Table 3: Related Spirocyclic Compounds

CompoundKey Structural DifferenceBioactivity
4-Azaspiro[2.5]octane-4-carboxylateExpanded 6-membered ringLower MAO-B inhibition
3-Oxa-4-azaspiro[2.4]heptaneOxygen substitution at position 3Enhanced HDAC6 selectivity
Spiro[cyclopropane-1,2'-pyrrolidine]No ester moietyImproved BBB penetration

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